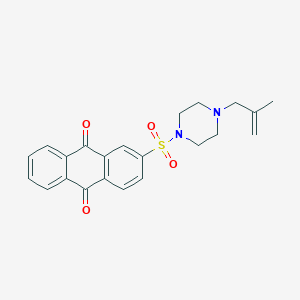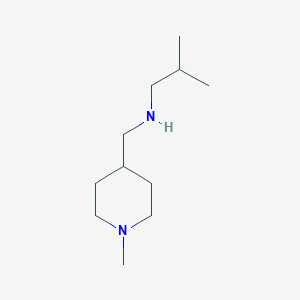![molecular formula C13H20N2O3 B2900276 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile CAS No. 1436024-10-0](/img/structure/B2900276.png)
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a compound that has attracted attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile works by binding to the active site of HIF-1α, preventing it from interacting with other proteins and inhibiting its activity. This inhibition leads to a decrease in the expression of genes that are involved in the growth and proliferation of cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose and fatty acids. This inhibition can lead to a decrease in the production of ATP, the main energy source for cells, ultimately leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile in lab experiments is its specificity for HIF-1α, which allows for targeted inhibition of this protein. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the effects of this compound on other enzymes and proteins, which could lead to the development of new therapeutic agents for a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Métodos De Síntesis
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of 5-methyl-2-oxolane-2-carboxylic acid and potassium carbonate. The resulting product is then treated with cyanogen bromide to yield this compound.
Aplicaciones Científicas De Investigación
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of cellular responses to hypoxia. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making this compound a potential anti-cancer agent.
Propiedades
IUPAC Name |
4-[3-(5-methyloxolan-2-yl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-2-3-12(18-10)4-5-13(16)15-6-7-17-9-11(15)8-14/h10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAYGPUGYWCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)


![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)
![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)
![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)
![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)